molecular formula C17H25BFNO3 B8085612 Benzamide, N,N-diethyl-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Benzamide, N,N-diethyl-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Cat. No.: B8085612
M. Wt: 321.2 g/mol
InChI Key: AXTSXMHVDKFCCF-UHFFFAOYSA-N
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Description

Benzamide derivatives bearing boronate ester groups, such as N,N-diethyl-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, are critical intermediates in medicinal chemistry and materials science. These compounds are characterized by their boronate ester moiety, which enables participation in Suzuki-Miyaura cross-coupling reactions for constructing complex molecules . The fluorine substituent enhances metabolic stability and modulates electronic properties, while the N,N-diethylamide group influences solubility and steric bulk .

Properties

IUPAC Name

N,N-diethyl-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BFNO3/c1-7-20(8-2)15(21)12-9-10-13(14(19)11-12)18-22-16(3,4)17(5,6)23-18/h9-11H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTSXMHVDKFCCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N(CC)CC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Starting Material : 3-Fluoro-4-bromo-N,N-diethylbenzamide is synthesized via amidation of 3-fluoro-4-bromobenzoic acid using diethylamine and a coupling agent like EDCI/HOBt.

  • Borylation : The bromide is reacted with B2_2Pin2_2 (2 eq) in the presence of Pd(dppf)Cl2_2 (5 mol%) and KOAc (3 eq) in 1,4-dioxane at 95°C under inert atmosphere.

  • Workup : The mixture is filtered, concentrated, and purified via silica gel chromatography (hexane/ethyl acetate).

ParameterValueSource
Yield79%
CatalystPd(dppf)Cl2_2·CH2_2Cl2_2
Solvent1,4-Dioxane

This method is favored for its scalability and compatibility with sensitive functional groups. The palladium catalyst facilitates oxidative addition to the aryl halide, followed by transmetallation with boron.

Nickel-Catalyzed Borylation under Mild Conditions

An alternative approach employs nickel catalysis , which reduces costs compared to palladium.

Procedure:

  • Reaction Setup : 4-Chloro-N,N-diethyl-3-fluorobenzamide is combined with B2_2Pin2_2, CsF (2 eq), and NiCl2_2(PMe3_3)2_2 (2 mol%) in 1,4-dioxane.

  • Conditions : The reaction proceeds at 100°C for 12 hours in a sealed tube under argon.

  • Isolation : Extraction with ethyl acetate and chromatography yields the product.

ParameterValueSource
Yield75%
CatalystNiCl2_2(PMe3_3)2_2
BaseCsF

Nickel catalysis is advantageous for substrates prone to β-hydride elimination, though yields are slightly lower than palladium-based methods.

Sequential Amidation and Borylation

For substrates where direct borylation is challenging, a two-step sequence is employed:

Step 1: Amide Formation

3-Fluoro-4-bromobenzoic acid is activated with EDCI/HOBt and coupled with diethylamine in dichloromethane.

3-Fluoro-4-bromobenzoic acid+Et2NHEDCI/HOBt3-Fluoro-4-bromo-N,N-diethylbenzamide\text{3-Fluoro-4-bromobenzoic acid} + \text{Et}_2\text{NH} \xrightarrow{\text{EDCI/HOBt}} \text{3-Fluoro-4-bromo-N,N-diethylbenzamide}

ParameterValueSource
Yield89%
Coupling AgentEDCI/HOBt

Step 2: Borylation

The bromo intermediate is subjected to Miyaura borylation as described in Section 1.

Direct Fluorination of Boronate Esters

In cases where fluorination is deferred, electrophilic fluorination of a pre-borylated benzamide is performed:

  • Borylation First : 4-Bromo-N,N-diethylbenzamide is converted to the boronate ester via Miyaura borylation.

  • Fluorination : The intermediate undergoes fluorination using Selectfluor® or NFSI in acetonitrile.

ParameterValueSource
Fluorinating AgentSelectfluor®
Yield68%

This route is less common due to competing side reactions but offers flexibility in late-stage functionalization.

Solvent and Catalytic System Optimization

Recent advances focus on green chemistry principles:

  • Solvent-Free Borylation : Ball milling of the aryl halide with B2_2Pin2_2 and Pd/C (10 mol%) at room temperature achieves 72% yield.

  • Aqueous Systems : Micellar catalysis using TPGS-750-M in water enables borylation with 65% yield, reducing organic waste.

Comparative Analysis of Methods

MethodCatalystYieldCostScalability
Miyaura BorylationPd(dppf)Cl2_279%HighExcellent
Nickel CatalysisNiCl2_2(PMe3_3)2_275%LowModerate
Sequential AmidationEDCI/HOBt → Pd82%MediumHigh

Chemical Reactions Analysis

Types of Reactions: Benzamide, N,N-diethyl-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzamide, N,N-diethyl-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in cancer therapy due to its boronic acid group.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Benzamide, N,N-diethyl-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. The fluorine atom enhances the compound’s binding affinity and stability, making it a potent inhibitor in biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at the benzamide core and boronate ester positioning.

Compound Name Substituents Molecular Weight Purity Solubility/Stability Notes Source
N,N-Diethyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide 4-methyl, 3-boronate, N,N-diethyl 317.23 g/mol 95% Stable solid; long-term storage at 2–8°C CymitQuimica
N-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide 3-fluoro, 4-boronate, benzamide 341.18 g/mol N/A Soluble in DMSO; store at 2–8°C GLPBIO
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide 4-boronate, N,N-dimethyl 275.19 g/mol N/A Not reported Santa Cruz Biotech

Key Observations :

  • Fluorine vs.
  • N,N-Diethyl vs.
Reactivity in Cross-Coupling Reactions

Boronate esters are pivotal in Suzuki-Miyaura couplings. Reactivity depends on steric and electronic factors:

  • Electron-Withdrawing Groups (e.g., Fluoro) : Enhance electrophilicity of the boronate, accelerating transmetallation in cross-couplings. For example, fluorinated analogs achieve >70% yields in aryl-aryl bond formations .
  • Steric Effects : Bulkier N,N-diethylamide groups may slow reaction kinetics compared to smaller substituents (e.g., N,N-dimethyl) .

Biological Activity

Benzamide, N,N-diethyl-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- (CAS No. 2071741-37-0) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H25BFN3O3C_{17}H_{25}BFN_{3}O_{3}, with a molecular weight of approximately 321.20 g/mol. The structure features a benzamide core with a diethylamino group and a fluorine atom at specific positions, as well as a boron-containing dioxaborolane moiety.

Structural Representation

PropertyValue
Molecular Formula C₁₇H₂₅BFN₃O₃
Molecular Weight 321.20 g/mol
CAS Number 2071741-37-0
Storage Conditions Refrigerated

Antimicrobial and Antiparasitic Activity

Research indicates that compounds similar to benzamide derivatives exhibit significant antimicrobial and antiparasitic activities. For instance, studies have shown that modifications to the benzamide structure can enhance efficacy against various pathogens.

The proposed mechanism involves the inhibition of critical metabolic pathways in target organisms. For example, some benzamide derivatives have been shown to inhibit specific enzymes involved in the metabolic processes of Plasmodium falciparum, the causative agent of malaria. This inhibition can lead to reduced parasite viability and replication.

Case Studies

  • Antimalarial Efficacy : A study focused on the optimization of benzamide derivatives for antimalarial activity demonstrated that certain modifications led to enhanced potency against P. falciparum. The incorporation of polar functionalities improved solubility and metabolic stability while maintaining antiparasitic efficacy .
  • In Vitro Studies : In vitro assays have indicated that benzamide derivatives can exhibit low nanomolar potency against various cancer cell lines. The structure-based design approach has been utilized to refine these compounds for better selectivity and reduced toxicity .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of benzamide derivatives. Key parameters include:

  • Absorption : The bioavailability of these compounds can be influenced by their solubility and stability in biological systems.
  • Distribution : Lipophilicity plays a significant role in how these compounds distribute within tissues.
  • Metabolism : Studies on metabolic pathways reveal how modifications affect the stability and breakdown of these compounds in vivo.

Q & A

Q. What is the role of the pinacol boronate ester group in this compound during Suzuki-Miyaura cross-coupling reactions?

The pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) acts as a stable protecting group for the boronic acid moiety, enabling efficient transmetallation in palladium-catalyzed Suzuki-Miyaura reactions. This group enhances solubility in organic solvents and reduces protodeboronation side reactions. Typical reaction conditions involve Pd catalysts (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and polar aprotic solvents (e.g., THF or DMF) at 60–100°C .

Q. How can researchers synthesize and purify this compound for use in polymer chemistry?

Synthesis often involves coupling a halogenated benzamide precursor with bis(pinacolato)diboron via Miyaura borylation. For example, brominated intermediates (e.g., 3-fluoro-4-bromo-N,N-diethylbenzamide) react with bis(pinacolato)diboron in the presence of a Pd catalyst (e.g., PdCl₂(dppf)) and KOAc in dioxane at 80–100°C. Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved, particularly regarding fluorine and boron coupling effects?

The fluorine substituent at the 3-position and the boron group at the 4-position create complex splitting patterns in 19F^{19}\text{F} and 11B^{11}\text{B} NMR. To resolve ambiguities:

  • Use 19F-1H^{19}\text{F-}^{1}\text{H} HMBC to correlate fluorine with adjacent protons.
  • Employ 11B^{11}\text{B} NMR to confirm boronate ester integrity (δ ~30 ppm for pinacol esters).
  • Cross-validate with high-resolution mass spectrometry (HRMS) and IR (B-O stretch ~1350 cm⁻¹) .

Q. What strategies mitigate low yields in Suzuki-Miyaura reactions involving this benzamide derivative?

Low yields may arise from steric hindrance (diethylamide group) or competing protodeboronation. Optimization strategies include:

  • Catalyst screening : Use bulky ligands (e.g., SPhos) to enhance turnover.
  • Solvent/base systems : Replace aqueous bases with anhydrous Cs₂CO₃ in DMF to minimize hydrolysis.
  • Temperature control : Gradual heating (e.g., 60°C → 100°C) improves coupling efficiency .

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of this compound in cross-coupling reactions?

The 3-fluoro group increases electrophilicity at the boronate-bearing carbon, accelerating transmetallation but potentially destabilizing the boronate ester. Computational studies (DFT) suggest the fluorine’s -I effect lowers the LUMO energy of the boronate, enhancing Pd oxidative addition kinetics. Experimental validation via Hammett plots or kinetic isotope effects is recommended .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported crystallographic data for similar boronate-containing compounds?

Discrepancies in unit cell parameters or bond lengths may stem from:

  • Twinned crystals : Use SHELXL’s TWIN/BASF commands for refinement .
  • Disorder in the pinacol group : Apply restraints (ISOR, DELU) during refinement.
  • Validation tools : Cross-check with PLATON’s ADDSYM or checkCIF to detect overlooked symmetry .

Methodological Tables

Q. Table 1. Representative Suzuki-Miyaura Reaction Conditions

ComponentExample ParametersReference
CatalystPd(PPh₃)₄ (2 mol%)
BaseNa₂CO₃ (2 equiv)
SolventDMF/H₂O (3:1)
Temperature100°C, 12 h
Yield Range50–76%

Q. Table 2. Key Spectroscopic Signatures

TechniqueObserved DataReference
1H^{1}\text{H} NMRδ 1.25–1.35 (pinacol CH₃)
19F^{19}\text{F} NMRδ -110 to -115 ppm (CF coupling)
HRMS (ESI+)[M+H]⁺ calc. for C₁₇H₂₄BFNO₃: 336.18

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamide, N,N-diethyl-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Reactant of Route 2
Reactant of Route 2
Benzamide, N,N-diethyl-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

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